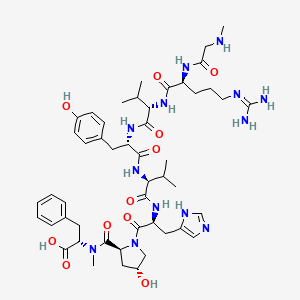
2-Propyn-1-one, 3-bromo-1-(2-thienyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propyn-1-one, 3-bromo-1-(2-thienyl)- is an organic compound with the molecular formula C7H3BrOS It is a derivative of propynone, featuring a bromine atom and a thienyl group attached to the propynone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-one, 3-bromo-1-(2-thienyl)- typically involves the bromination of 2-propyn-1-one followed by the introduction of the thienyl group. One common method involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Propyn-1-one, 3-bromo-1-(2-thienyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include oxides and carboxylic acids.
Reduction Reactions: Products include alcohols and alkanes.
科学研究应用
2-Propyn-1-one, 3-bromo-1-(2-thienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-Propyn-1-one, 3-bromo-1-(2-thienyl)- involves its interaction with specific molecular targets. The bromine atom and thienyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic attack, leading to the formation of various intermediates that exert biological or chemical effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Propargyl Bromide: Similar in structure but lacks the thienyl group.
3-Bromo-1-propyne: Similar in structure but lacks the thienyl group.
2-Propynyl Bromide: Similar in structure but lacks the thienyl group.
Uniqueness
2-Propyn-1-one, 3-bromo-1-(2-thienyl)- is unique due to the presence of both the bromine atom and the thienyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
54289-75-7 |
|---|---|
分子式 |
C7H3BrOS |
分子量 |
215.07 g/mol |
IUPAC 名称 |
3-bromo-1-thiophen-2-ylprop-2-yn-1-one |
InChI |
InChI=1S/C7H3BrOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H |
InChI 键 |
KAOKHUFZTGVUOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C(=O)C#CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


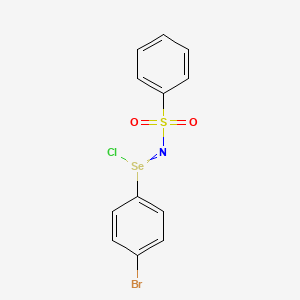
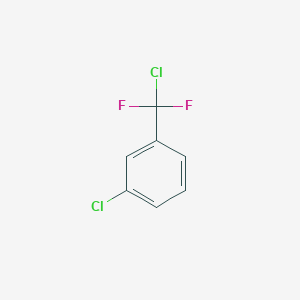
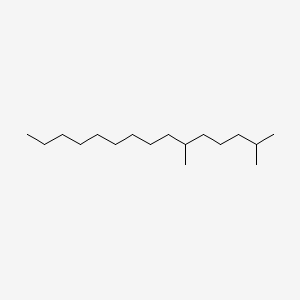
![1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol](/img/structure/B14645409.png)
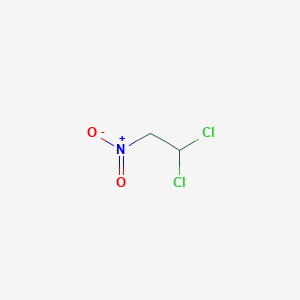
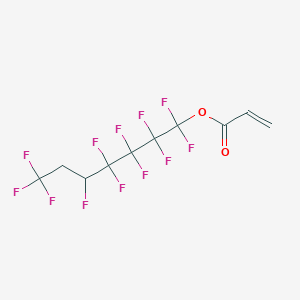
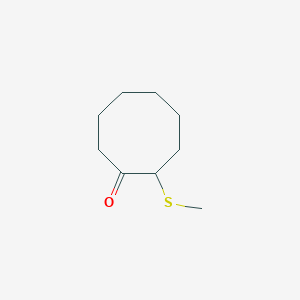
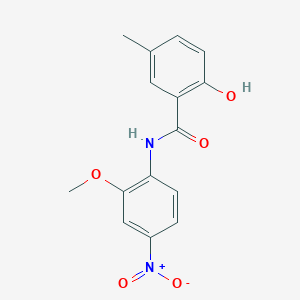
![1-[(Decanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14645426.png)
![Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester](/img/structure/B14645446.png)

![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)

